6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-ylmethanol hydrochloride
Overview
Description
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-ylmethanol hydrochloride is a heterocyclic compound that features both imidazole and diazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-ylmethanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a diazepine precursor in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates, purification steps, and final cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-ylmethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The imidazole and diazepine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the imidazole or diazepine rings .
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-ylmethanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-ylmethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride
- (1-Methyl-1,4-diazepan-6-yl)methanol hydrochloride
- 3-Ethyl-5-methyl-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)isoxazole hydrochloride
Uniqueness
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-ylmethanol hydrochloride is unique due to its specific combination of imidazole and diazepine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-ylmethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c12-5-7-8-4-9-2-1-3-11(8)6-10-7;/h6,9,12H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMNZHIDDOUWFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(N=CN2C1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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